molecular formula C9H8N2O3S B1629202 Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate CAS No. 443956-13-6

Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

Cat. No. B1629202
M. Wt: 224.24 g/mol
InChI Key: UIAHQILQYROVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate is a useful research compound. Its molecular formula is C9H8N2O3S and its molecular weight is 224.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

443956-13-6

Product Name

Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 3-oxo-4H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-14-9(13)5-2-3-6-8(10-5)11-7(12)4-15-6/h2-3H,4H2,1H3,(H,10,11,12)

InChI Key

UIAHQILQYROVCF-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC2=C(C=C1)SCC(=O)N2

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)SCC(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-mercaptoacetate (1.473 mL) in DMF (48 mL) was ice-cooled and treated with sodium hydride (540 mg of a 60% dispersion in oil). After 1 hour methyl 6-amino-5-bromopyridine-2-carboxylate (3 g) (T. R. Kelly and F. Lang, J. Org. Chem. 61, 1996, 4623-4633) was added and the mixture stirred for 16 hours at room temperature. The solution was diluted with EtOAc (1 liter), washed with water (3×300 mL), dried and evaporated to about 10 mL. The white solid was filtered off and washed with a little EtOAc to give the ester (0.95 g); MS (APCl−) m/z 223 ([M−H]−, 100%).
Quantity
1.473 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
48 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium hydride (60% dispersion in mineral oil, 540 mg, 13.5 mmole) was added to a solution of ethyl thioglycolate (1.473 mL, 13.43 mmole) in DMF (48 mL) at 0° C. After 1 hr, methyl 6-amino-5-bromopyridine-2-carboxylate (3 g, 13 mmole; prepared by the method of Kelly, T. R.; Lang, F. J. Org. Chem. 1996, 61, 4623-4633) was added and the mixture was stirred at RT. After 16 hr, the solution was diluted with EtOAc (1 L), washed with water (3×300 mL), dried and concentrated to about 10 mL. The white solid was collected and washed with a little EtOAc to give the title compound (950 mg, 33%): MS (APCI−) m/e 223 (M−H)−.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
1.473 mL
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
33%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.